This compound is classified as a synthetic estrogen and belongs to the broader category of steroid hormones. It is derived from estradiol, a naturally occurring hormone critical for various physiological processes in the body. The specific modifications to the estradiol structure enhance its binding affinity to estrogen receptors, making it a candidate for both therapeutic and diagnostic applications.
The synthesis of 17-Iodovinyl-11-ethylestradiol involves several key steps:
The method described in studies indicates that the compound can be synthesized effectively with careful control over reaction conditions to optimize yield and purity .
The molecular structure of 17-Iodovinyl-11-ethylestradiol can be described as follows:
The structural modifications enhance its lipophilicity and receptor affinity compared to estradiol, allowing for selective uptake in estrogen-sensitive tissues .
17-Iodovinyl-11-ethylestradiol participates in various chemical reactions typical of steroid compounds:
These reactions underscore the importance of understanding both the synthetic pathways and biological interactions of this compound .
The mechanism of action of 17-Iodovinyl-11-ethylestradiol primarily involves binding to estrogen receptors (ERs). Upon binding:
This mechanism highlights its potential utility in both therapeutic and diagnostic contexts within oncology .
17-Iodovinyl-11-ethylestradiol has several notable applications:
These applications illustrate its significance in both clinical diagnostics and basic research within endocrinology and oncology .
17-Iodovinyl-11-ethylestradiol is a synthetic steroidal estrogen derivative structurally engineered for enhanced estrogen receptor (ER) targeting capabilities in nuclear medicine. The molecule retains the core estratriene structure of endogenous estradiol but incorporates two critical modifications: a 17α-iodovinyl group and an 11β-ethyl substitution. The 17α-iodovinyl group replaces the native hydroxyl group at the 17β position, providing a stable site for radioiodination (¹²⁵I or ¹³¹I) while maintaining high ER binding affinity. Simultaneously, the 11β-ethyl group extends laterally from the steroid backbone, significantly enhancing receptor binding kinetics compared to unsubstituted or 11β-methoxy analogs [4] [5].
These structural alterations confer distinct physicochemical advantages. The iodovinyl moiety creates a rigid, planar configuration that optimizes hydrophobic interactions within the ER ligand-binding domain. Meanwhile, the 11β-ethyl group induces favorable conformational changes in the receptor complex, evidenced by its remarkable relative binding affinity (RBA) of 890% compared to estradiol at physiological temperatures (25°C), vastly superior to the RBA of 43% observed at 0°C [4]. This temperature-dependent binding enhancement suggests unique thermodynamic interactions with the receptor protein. Additionally, these modifications reduce overall lipophilicity compared to parental estradiol (LogP ≈ 3.82), potentially decreasing non-specific tissue binding—a persistent challenge with earlier iodinated estrogens [2].
Table 1: Structural and Physicochemical Properties of 17-Iodovinyl-11-ethylestradiol vs. Reference Estrogens
Compound | 17-Substituent | 11-Substituent | LogP | Relative Binding Affinity (vs Estradiol) |
---|---|---|---|---|
Estradiol | 17β-OH | H | 3.82 | 100% (Reference) |
17α-Iodovinylestradiol | 17α-Iodovinyl | H | N/A | ~25% |
17α-Iodovinyl-11β-methoxyestradiol | 17α-Iodovinyl | 11β-OCH₃ | N/A | ~50% |
17-Iodovinyl-11β-ethylestradiol | 17α-Iodovinyl | 11β-C₂H₅ | ~2.1* | 890% (25°C) |
*Estimated based on structural modifications; actual experimental LogP not reported in sources
The development of 17-Iodovinyl-11-ethylestradiol represents an evolutionary milestone in the quest for metabolically stable, high-affinity ER-targeted radiopharmaceuticals. Early radioiodinated estrogens like 6α-[¹²⁵I]iodoestradiol (1970s-1980s) demonstrated specific ER-mediated uptake in target tissues but suffered rapid in vivo deiodination, leading to high thyroid uptake and poor target-to-background ratios [2] [8]. The strategic shift to 17α-substitution emerged in the 1980s with compounds like E-17α-[¹²⁵I]iodovinylestradiol (IVE), which showed improved metabolic stability but still exhibited suboptimal receptor affinity and significant non-specific binding [5] [6].
The introduction of 11β-substitutions marked a critical innovation. Researchers discovered that bulky 11β-alkoxy groups (e.g., methoxy in MIVE) conferred enhanced ER affinity and selectivity over sex hormone-binding globulin (SHBG). However, metabolic instability persisted [5] [6]. The breakthrough came with the systematic evaluation of 11β-alkyl groups, culminating in the 1993 synthesis and characterization of 17α-E-[¹²⁵I]iodovinyl-11β-ethylestradiol. The ethyl group—shorter than methoxy but more hydrophobic—proved optimal, yielding nanomolar affinity (Kd ≈ 0.5-1 nM) and unprecedented uterine uptake retention in immature rats (6% ID/g at 2h; 2.4% ID/g at 48h) [4].
Synthetic access relied on stereoselective radioiododestannylation: a tri-n-butylstannylvinyl precursor underwent oxidative iodination with Na¹²⁵I/chloramine-T or peracetic acid, achieving specific activities >1500 Ci/mmol—essential for receptor saturation studies [4] [8]. This chemistry enabled high radiochemical purity (>95%) while preserving the E-configuration critical for ER recognition.
17-Iodovinyl-11-ethylestradiol was conceived as a single-photon emission computed tomography (SPECT) agent for non-invasive mapping of ER expression in breast malignancies. Its design directly addressed two limitations plaguing earlier radioiodinated estrogens: 1) insufficient metabolic stability leading to in vivo deiodination, and 2) suboptimal target-to-nontarget tissue ratios over clinically relevant timeframes. Biodistribution studies in immature female rats demonstrated exceptional pharmacokinetics: uterine uptake peaked at 2 hours post-injection (6% ID/g), significantly exceeding contemporaneous values for [³H]estradiol (2.4% ID/g) and earlier iodinated analogs (<4% ID/g). Crucially, this uptake was ER-mediated, as evidenced by 85% blockade upon co-administration of unlabeled estradiol [4].
The probe exhibited remarkable tissue selectivity, with uterus-to-plasma ratios escalating from 25:1 (2h) to nearly 90:1 at 48h—a critical window for clinical imaging. Unlike 6α-substituted analogs showing rapid thyroid accumulation (indicative of deiodination), this compound maintained low thyroid uptake (<0.5% ID/g), confirming enhanced in vivo stability of the iodovinyl bond [4]. These properties suggested suitability for detecting ER+ metastases where biopsy is impractical, such as bone lesions.
While clinical translation was ultimately superseded by PET agents like [¹⁸F]FES, 17-Iodovinyl-11-ethylestradiol’s legacy lies in its validation of structure-activity principles for ER ligand design. Its 11β-ethyl motif inspired later generations of ER-targeted probes, including PEGylated ethinylestradiol derivatives developed to further reduce lipophilicity and non-specific uptake. Recent research (2022) continues to leverage its core structure in novel radioiodinated ER probes like [¹³¹I]EITE, which incorporate triazole-PEG linkers for improved tumor retention and pharmacokinetics [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1